molecular formula C17H19NO2 B250309 N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)acetamide

N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B250309
M. Wt: 269.34 g/mol
InChI Key: ZYNSONLBOJWRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of N-phenylacetamides and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes. DPA has been shown to bind to the sigma-1 receptor and modulate its activity, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammatory cytokines. DPA has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is its ability to selectively modulate the activity of the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation on cellular processes. However, one limitation of using DPA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of DPA. One area of interest is its potential use in the treatment of neurological disorders, such as depression and anxiety. Further studies are needed to determine the efficacy and safety of DPA in these conditions. Another area of interest is the development of new sigma-1 receptor modulators based on the structure of DPA. These compounds may have improved pharmacological properties and could be used for the treatment of a wide range of diseases. Additionally, further studies are needed to understand the precise mechanism of action of DPA and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,4-dimethylphenylamine with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of DPA can range from 50% to 70%, depending on the reaction conditions.

Scientific Research Applications

DPA has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. DPA has also been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-12-8-9-15(13(2)10-12)18-17(19)11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

ZYNSONLBOJWRRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2OC)C

Origin of Product

United States

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